molecular formula C9H9BrO B050558 4-Bromo-2,3-dimethylbenzaldehyde CAS No. 1114808-91-1

4-Bromo-2,3-dimethylbenzaldehyde

Cat. No. B050558
M. Wt: 213.07 g/mol
InChI Key: VEWUAPOQQCHWOY-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylbenzaldehyde is a brominated derivative of dimethylbenzaldehyde. The introduction of a bromine atom into the benzaldehyde framework can significantly influence the molecule's reactivity, physical, and chemical properties, making it an interesting subject for study in organic chemistry and materials science.

Synthesis Analysis

While specific synthesis methods for 4-Bromo-2,3-dimethylbenzaldehyde are not directly found, related compounds and general synthetic strategies provide insight. Bromination of benzaldehydes is a common synthetic route, involving the direct substitution of hydrogen by bromine in the presence of a suitable catalyst or under controlled conditions to achieve selectivity for the desired bromo-derivative.

Molecular Structure Analysis

The molecular structure and crystalline arrangement of bromo-dimethoxybenzaldehydes have been studied, showing that bromine substitution affects intermolecular interactions, including H···H, C···H, H···Br, and Br···Br contacts. Such changes can influence the compound's electronic properties and stability. Theoretical calculations and X-ray diffraction techniques are often used to analyze the geometric and electronic structures, providing insights into the molecule's reactivity and potential applications in nonlinear optical materials due to the effect of bromine on enhancing optical susceptibilities (Aguiar et al., 2022).

Scientific Research Applications

  • Synthesis and Characterization of Chromene Derivatives :

    • Chromene derivatives, synthesized using compounds including 5-bromo-2-hydroxybenzaldehyde, show significant potential in pharmaceutical applications, particularly as anticancer drugs. The synthesis and kinetic studies of these compounds have been of considerable interest due to their biological activities (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
  • Metabolism Studies of Psychoactive Phenethylamines :

    • The in vivo metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats. The metabolites of these compounds, derived from benzaldehyde structures, are critical for understanding their pharmacological and toxicological profiles (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
  • Palladium-Catalyzed Cross-Coupling Applications :

    • Bromobenzaldehydes, including 2-bromobenzaldehyde, have been utilized in palladium-catalyzed cross-coupling reactions for the synthesis of biologically and materially significant compounds (Ghosh & Ray, 2017).
  • Synthesis of Dimethylbenzaldehydes :

    • The synthesis of various dimethylbenzaldehydes, including 3,4-dimethylbenzaldehyde, has been explored for potential applications in organic synthesis and material science (Hu, Lu, Liu, Wei, & Liu, 2010).
  • Study of Nonlinear Optical Properties :

Safety And Hazards

Safety data sheets suggest that 4-Bromo-2,3-dimethylbenzaldehyde should be handled with care. It is advised not to breathe dust, avoid contact with skin and eyes, and use only under a chemical fume hood .

properties

IUPAC Name

4-bromo-2,3-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWUAPOQQCHWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-dimethylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LP Vu, C Diehl, R Casement, A Bond, C Steinebach… - 2023 - chemrxiv.org
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. HIF-1α protein level and activity is tightly regulated by the ubiquitin …
Number of citations: 0 chemrxiv.org
LP Vu, CJ Diehl, R Casement, AG Bond… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7 pubs.acs.org

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